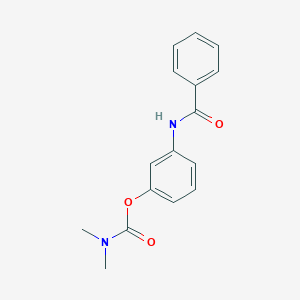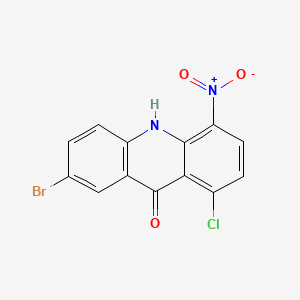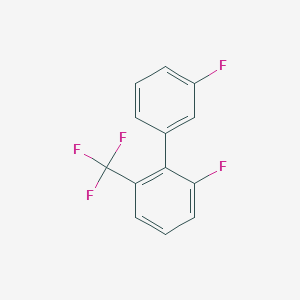
2,3'-Difluoro-6-(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’-Difluoro-6-(trifluoromethyl)biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two fluorine atoms at the 2 and 3’ positions and a trifluoromethyl group at the 6 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-difluoro-6-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between aryl halides and organoboron compounds. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of 2,3’-difluoro-6-(trifluoromethyl)biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability. The choice of reagents, catalysts, and solvents is critical to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 2,3’-Difluoro-6-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Besides Suzuki–Miyaura coupling, it can undergo other cross-coupling reactions such as Heck and Sonogashira couplings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2,3’-Difluoro-6-(trifluoromethyl)biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the design of drugs with improved pharmacokinetic profiles due to the presence of fluorine atoms.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,3’-difluoro-6-(trifluoromethyl)biphenyl is largely dependent on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design. The trifluoromethyl group can also influence the compound’s lipophilicity and electronic properties, further affecting its biological activity .
Comparison with Similar Compounds
- 2,3’-Difluoro-4-(trifluoromethyl)biphenyl
- 2,3’-Difluoro-5-(trifluoromethyl)biphenyl
- 2,3’-Difluoro-6-(difluoromethyl)biphenyl
Comparison: Compared to its analogs, 2,3’-difluoro-6-(trifluoromethyl)biphenyl is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and physical properties. The presence of multiple fluorine atoms enhances its stability and resistance to metabolic degradation, making it a preferred choice in the synthesis of pharmaceuticals and agrochemicals.
Properties
CAS No. |
1214331-47-1 |
|---|---|
Molecular Formula |
C13H7F5 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
1-fluoro-2-(3-fluorophenyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7F5/c14-9-4-1-3-8(7-9)12-10(13(16,17)18)5-2-6-11(12)15/h1-7H |
InChI Key |
FSOYDPAAFBDFNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC=C2F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B14121380.png)

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14121389.png)

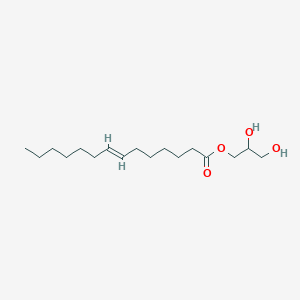
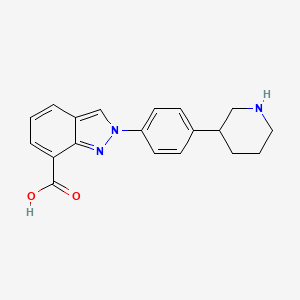
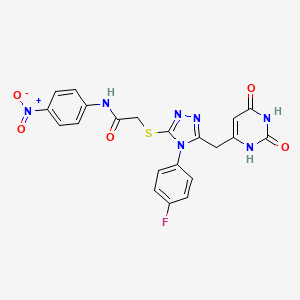
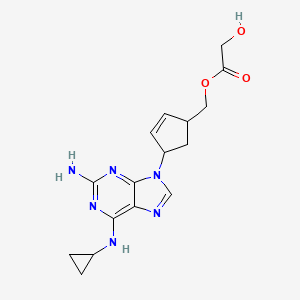
![(2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14121425.png)

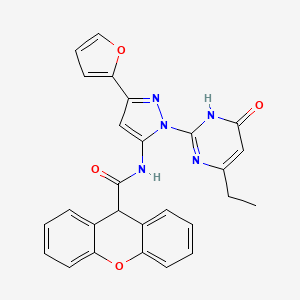
acetic acid](/img/structure/B14121453.png)
